molecular formula C25H25N B1642765 4-Cyano-4'-hexylterphenyl

4-Cyano-4'-hexylterphenyl

Cat. No.: B1642765
M. Wt: 339.5 g/mol
InChI Key: SVDRGQIOEGPZKJ-UHFFFAOYSA-N
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Description

4-Cyano-4'-hexylterphenyl (CAS RN: 54211-47-1) is a liquid crystal compound with the molecular formula C25H25N and a molecular weight of 339.47 g/mol . It belongs to the family of cyanoterphenyl derivatives, characterized by a rigid terphenyl core substituted with a cyano group (-CN) at the 4-position and a hexyl chain (-C6H13) at the 4'-position. This structural configuration imparts distinct mesogenic (liquid crystalline) properties, making it relevant for applications in displays and optoelectronics.

Properties

Molecular Formula

C25H25N

Molecular Weight

339.5 g/mol

IUPAC Name

4-[4-(4-hexylphenyl)phenyl]benzonitrile

InChI

InChI=1S/C25H25N/c1-2-3-4-5-6-20-7-11-22(12-8-20)24-15-17-25(18-16-24)23-13-9-21(19-26)10-14-23/h7-18H,2-6H2,1H3

InChI Key

SVDRGQIOEGPZKJ-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Nomenclature

Key structural analogues include:

  • Cyanobiphenyls: Shorter aromatic cores (biphenyl instead of terphenyl) with varying alkyl/alkoxy chains.
  • Alkyl Chain Homologues : Compounds differing in alkyl chain length (e.g., pentyl, heptyl).
  • Alkoxy Derivatives : Substitution of the alkyl chain with an alkoxy group (-O-CnH2n+1).
Table 1: Structural and Physicochemical Properties of Selected Analogues
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Phase Transition Temperatures (°C) Key Applications
4-Cyano-4'-hexylterphenyl 54211-47-1 C25H25N 339.47 N/A<sup>†</sup> Liquid crystal displays
4-Cyano-4'-pentylbiphenyl 40817-08-1 C18H19N 249.35 Cr 24 N 35 I<sup>‡</sup> Research & development
4-Cyano-4'-n-hexyloxybiphenyl 41424-11-7 C19H21NO 279.38 Cr 53 SmA 72 N 80 I Electro-optical devices
4-Cyano-4'-heptylbiphenyl 41122-71-8 C20H23N 277.40 Cr 29 N 42 I Material science studies

<sup>‡</sup>Cr = crystalline; N = nematic; SmA = smectic A; I = isotropic.

Key Research Findings

Mesogenic Behavior
  • Core Length: The terphenyl core in this compound enhances molecular rigidity and polarizability compared to biphenyl analogues (e.g., 4-Cyano-4'-pentylbiphenyl), resulting in higher nematic-to-isotropic transition temperatures in simulations.
  • Alkyl vs. Alkoxy Chains: Alkoxy derivatives (e.g., 4-Cyano-4'-n-hexyloxybiphenyl) exhibit higher melting points than alkyl-substituted counterparts due to increased dipole-dipole interactions.
Molecular Dynamics Simulations
  • Coarse-grained simulations of 4-Cyano-4'-pentylbiphenyl (CBP) and its homologues reveal that longer alkyl chains reduce nematic stability but enhance smectic ordering. This trend is expected to apply to this compound, though its extended core may mitigate chain-length effects.

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